Bidentate N,N‑Chelation Capability: 2-Pyridyl vs. 4-Pyridyl Regioisomer
The target compound possesses a 2-pyridyl substituent at the triazole C5 position, which places the pyridine nitrogen and the triazole N2 atom in a 1,2-relationship capable of forming a five-membered chelate ring upon metal coordination. The 4-pyridyl regioisomer (1-(2-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid; CAS 1326843-99-5) positions the pyridine nitrogen para to the triazole linkage, precluding bidentate N,N‑chelation and limiting metal-binding to monodentate modes [1]. This structural difference has been exploited in related 2-pyridyl-1,2,3-triazole systems, where bidentate chelation yields log K stability constants for Cu(II) and Zn(II) that are typically 2–4 orders of magnitude higher than those of monodentate 4-pyridyl analogs [2].
| Evidence Dimension | Metal-chelation binding mode and qualitative affinity differential |
|---|---|
| Target Compound Data | 2-Pyridyl regioisomer: capable of bidentate N(triazole),N(pyridine) chelation forming a 5-membered metallocycle. |
| Comparator Or Baseline | 4-Pyridyl regioisomer (CAS 1326843-99-5): cannot form a bidentate chelate; coordination limited to monodentate triazole or pyridine binding. |
| Quantified Difference | Stability constants for bidentate 2-pyridyl-triazole complexes typically exceed those of monodentate analogs by 10²–10⁴-fold (class-level literature values for Cu(II)/Zn(II)) [2]. |
| Conditions | Aqueous or methanolic solution; metal ions: Cu²⁺, Zn²⁺; pH 6–8; 25 °C (general class benchmark). |
Why This Matters
For users procuring this compound as a metal-coordination ligand, the 2-pyridyl regioisomer is the only choice that provides bidentate chelation—a prerequisite for applications requiring high-affinity metal capture or well-defined metallosupramolecular architectures.
- [1] Richardson, C.; Fitchett, C. M.; Keene, F. R.; Steel, P. J. 4,5-Di(2-pyridyl)-1,2,3-triazolate: the elusive member of a family of bridging ligands that facilitate strong metal–metal interactions. Dalton Trans. 2008, No. 19, 2534–2537. DOI: 10.1039/b801077c. View Source
- [2] Jones, M. R.; Service, E. L.; Thompson, J. R.; Wang, M. C. P.; Kimsey, I. J.; DeToma, A. S.; Ramamoorthy, A.; Lim, M. H.; Storr, T. Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Metallomics 2012, 4 (9), 910–920. DOI: 10.1039/c2mt20113e. View Source
